(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
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Overview
Description
Fumagillin is a complex biomolecule that was first isolated in 1949 from the microbial organism Aspergillus fumigatus . It is primarily known for its antimicrobial properties and has been used in various applications, including the treatment of microsporidiosis and as an angiogenesis inhibitor in cancer therapy .
Preparation Methods
Fumagillin can be synthesized through several methods. One common method involves the liberation of fumagillin from its dicyclohexylamine salt by reacting it with an organic acid in an alcoholic medium . This process yields fumagillin in a pure and stable form, suitable for industrial production .
Chemical Reactions Analysis
Fumagillin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic acids and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolytic degradation of fumagillin in alcohol solution and thermal degradation in the presence and absence of air have been studied .
Scientific Research Applications
Fumagillin has a wide range of scientific research applications. In biology and medicine, it has been used to treat microsporidiosis and as an amebicide . It also inhibits blood vessel formation by binding to the enzyme methionine aminopeptidase 2, making it a potential angiogenesis inhibitor for cancer treatment . Additionally, fumagillin has been investigated for its antimicrobial properties and its ability to inhibit the growth of the malaria parasite .
Mechanism of Action
Fumagillin exerts its effects by covalently binding to and selectively inhibiting methionine aminopeptidase 2 (MetAP2) . This inhibition blocks blood vessel formation and has been explored for its potential in cancer therapy . The compound also binds non-covalently to patatin family phospholipase A, although this interaction is not essential for its amebicidal activity .
Comparison with Similar Compounds
Fumagillin is unique in its structure and mechanism of action. Similar compounds include fumagillol, the basic hydrolysis product of fumagillin, and several semisynthetic fumagillin analogues . These compounds have been designed to mimic the mode of action of fumagillin against the methionine aminopeptidase type 2 enzyme . Other compounds with similar biological activity include thymol and enilconazole, which have shown activity against Nosema ceranae .
Properties
IUPAC Name |
(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-HCNIIHBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23110-15-8 |
Source
|
Record name | Fumagillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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